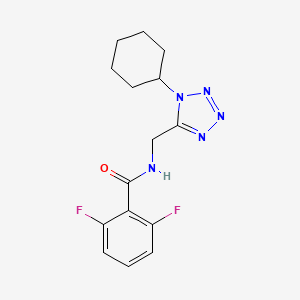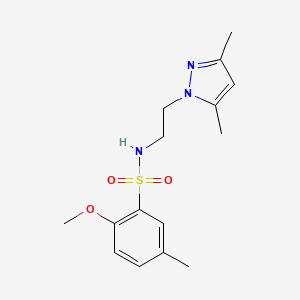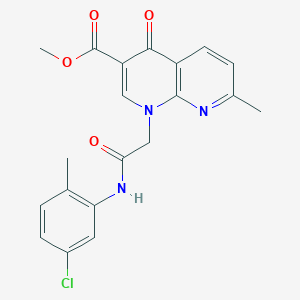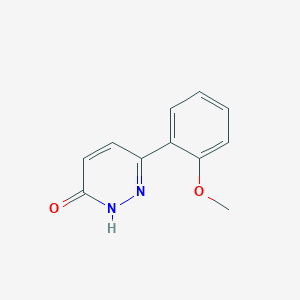
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide, commonly known as CTB or TAK-915, is a novel drug candidate that has been developed for the treatment of various neurological disorders. It belongs to the class of compounds known as tetrazoles, which have been found to exhibit a wide range of biological activities. CTB has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its safety and efficacy.
Aplicaciones Científicas De Investigación
Green Alternatives in Synthesis
Research indicates that ionic liquids, such as 1-n-butyl-3-methylimidazolium hexafluorophosphate, provide a 'green' alternative to classical molecular solvents. These are used in the cyclocondensation of α-tosyloxyketones with thiobenzamide, a process related to the synthesis of compounds like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide, to prepare 2-phenylthiazoles in good yields. This represents an environmentally friendly approach in chemical synthesis (Hou et al., 2006).
Polymer Synthesis and Characterization
Another application is in the field of polymer science. Specific aromatic polyimides have been synthesized using novel aromatic diamines, one of which is structurally related to this compound. These polymers exhibit good solubility in organic solvents and show high thermal stability, making them suitable for various industrial applications (Butt et al., 2005).
Antimicrobial Applications
Furthermore, compounds incorporating structural elements of this compound have been explored for their antimicrobial properties. For instance, a series of thiazole and thiazolidin-4-one derivatives have been synthesized and shown to exhibit significant antibacterial and antifungal activities. This highlights the potential of such compounds in developing new therapeutic agents for microbial diseases (Desai et al., 2013).
Catalysis
In the domain of catalysis, N-heterocyclic carbene ligands derived from bioxazolines, which share structural similarities with this compound, have been utilized in transition-metal catalysis. These ligands have shown effectiveness in Suzuki-Miyaura cross-coupling reactions, particularly in synthesizing sterically hindered biaryls, indicating their potential in fine chemical synthesis (Altenhoff et al., 2004).
Propiedades
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5O/c16-11-7-4-8-12(17)14(11)15(23)18-9-13-19-20-21-22(13)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUDMFFXFLFLOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2364273.png)



![3-(3-Methoxypropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364279.png)
![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)
![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364281.png)
![2-[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2364282.png)
![2-((2-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364283.png)


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2364289.png)
